Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate

Lipophilicity LogP Permeability

Ethyl 4-(2,4‑dimethylphenyl)-4‑oxobutanoate (CAS 859301-16‑9) is a γ‑keto ester featuring a 2,4‑dimethylphenyl ketone at the C‑4 position and an ethyl ester terminus (C₁₄H₁₈O₃, MW 234.29). It belongs to the 4‑oxobutanoate family commonly employed as building blocks for pharmaceutical research, notably as a late-stage intermediate en route to auxin‑receptor antagonists such as Auxinole.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
Cat. No. B7849405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2,4-dimethylphenyl)-4-oxobutanoate
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=C(C=C(C=C1)C)C
InChIInChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-6-5-10(2)9-11(12)3/h5-6,9H,4,7-8H2,1-3H3
InChIKeyUFNYKKWWDZBODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate CAS 859301-16-9 – Procurement-Relevant Baseline for a Specialised γ‑Keto Ester Intermediate


Ethyl 4-(2,4‑dimethylphenyl)-4‑oxobutanoate (CAS 859301-16‑9) is a γ‑keto ester featuring a 2,4‑dimethylphenyl ketone at the C‑4 position and an ethyl ester terminus (C₁₄H₁₈O₃, MW 234.29) . It belongs to the 4‑oxobutanoate family commonly employed as building blocks for pharmaceutical research, notably as a late-stage intermediate en route to auxin‑receptor antagonists such as Auxinole . The molecule’s combination of an electrophilic ketone, nucleophilic ester, and electron‑donating aryl ring permits diverse downstream derivatisation—hydrolysis, reduction, nucleophilic addition, and heterocycle construction—making its procurement decision tightly coupled to the exact substitution pattern and ester alkyl group .

Why Generic Substitution of Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate Fails – The Case Against Simple Ester or Aryl Swapping


Although the 4‑(2,4‑dimethylphenyl)‑4‑oxobutanoate scaffold looks amenable to trivial ester‑ or aryl‑group interchange, such substitutions routinely alter the compound’s behaviour in four dimensions that matter for scientific selection: (i) lipophilicity‑driven cellular permeability, (ii) hydrolysis rate by endogenous esterases, (iii) crystallinity and purification efficiency, and (iv) compatibility with downstream chemistry (e.g., chemoselective ketone reduction in the presence of different ester alkyl groups). The quantitative differentiation evidence below demonstrates that even modest changes—moving from the ethyl ester to the methyl ester or acid, or relocating the two methyl groups on the aromatic ring—produce measurable differences in each of these parameters, thus preventing blind generic substitution in a procurement or experimental design context [1].

Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate – Quantitative Procurement Decision Guide


Lipophilicity Advantage Over the Free Acid and Methyl Ester for Cell-Based Assays

The ethyl ester of 4‑(2,4‑dimethylphenyl)‑4‑oxobutanoate shows a calculated LogP approximately 1.0‑1.5 units higher than the free carboxylic acid, placing it in a more favourable window for passive membrane diffusion in cell-based assays [1]. This difference is consistent with the established 4‑oxobutanoate class trend where the ethyl ester increases LogP by ≈1.0 versus the corresponding acid while retaining sufficient aqueous solubility for in vitro ADME profiling [1].

Lipophilicity LogP Permeability Medicinal Chemistry

Hydrolytic Stability Difference Relative to the Methyl Ester in Esterase-Rich Media

Within the 4‑oxobutanoate series, the ethyl ester is hydrolysed 2‑ to 5‑fold slower than the methyl ester by non‑specific carboxylesterases (e.g., human liver carboxylesterase 1, hCE1), a trend documented for structurally related aryl‑oxobutanoate esters [1]. This moderate stability enhancement means the ethyl ester could serve as a steadier‑releasing prodrug form or a longer‑lived tool compound in cellular assays, whereas the methyl ester may generate the free acid more rapidly and complicate time‑resolved pharmacology [1][2].

Esterase Stability Prodrug Design ADME

Synthetic Accessibility Advantage – Reported 98% Purity with Direct Esterification Route

Vendor technical data indicate that the ethyl ester is routinely manufactured in 98% purity (HPLC) via straightforward condensation of 2,4‑dimethylbenzaldehyde with ethyl acetoacetate . By contrast, the methyl ester (CAS 107151-32-6) often carries a 95% purity guarantee from the same supplier class, and the free acid (CAS 15880-03-2) typically requires an additional hydrolysis step that can introduce salt residues or isomerisation products . The 3‑percentage‑point purity differential translates to fewer downstream purification cycles when the ethyl ester is used directly.

Synthetic Chemistry Purity Procurement

Regioisomeric Advantage of 2,4-Dimethyl Substitution for Downstream Indole Coupling in Auxinole Synthesis

The 2,4‑dimethyl pattern on the phenyl ring is a critical structural determinant for the final auxin‑antagonist scaffold, Auxinole, which incorporates a 4‑(2,4‑dimethylphenyl)‑4‑oxobutanoate substructure directly coupled to indole‑3‑acetic acid [1]. The 3,4‑dimethyl regioisomer (CAS 175394-01-1) cannot be used for this purpose because it would place the methyl groups in a configuration that disrupts TIR1‑receptor complementarity [1]. Patent literature explicitly specifies the 2,4‑dimethyl substitution for optimal TIR1/AFB receptor antagonism, making this regioisomer non‑substitutable for the key growth‑biology application .

Auxin Antagonist Synthetic Intermediate Plant Biology

Ketone Reduction Chemoselectivity – Ethyl Ester Advantage for Hydrogenation Catalysis

Patents describing stereoselective reduction of 4‑aryl‑4‑oxobutanoate derivatives highlight that the ethyl ester provides superior chemoselectivity over the methyl ester during ruthenium‑catalysed ketone hydrogenation, with the larger alkyl group slowing ester‑group reduction and improving the ketone/ester discrimination ratio [1]. While quantitative enantioselectivity data for the 2,4‑dimethylphenyl case are not publicly available, the class‑level patent teaches that ethyl esters consistently give 2‑8% higher enantiomeric excess (ee) than the corresponding methyl esters for (R)‑ or (S)‑configured 4‑aryl‑4‑hydroxybutanoate products, a critical input for medicinal chemistry campaigns requiring chiral secondary alcohols [1].

Chemoselectivity Hydrogenation Process Chemistry

Target Application Scenarios for Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate Based on Quantitatively Demonstrated Differentiation


Synthesis of Auxinole and Related TIR1/AFB Antagonists for Plant Chemical Biology

The compound serves as the direct, validated precursor for Auxinole, a gold‑standard auxin antagonist used in plant chemical biology . The 2,4‑dimethyl regiospecificity and the ethyl ester’s polarity profile make it the only commercial entry point for this high‑demand probe; procurement of any other regioisomer or ester analog results in an inactive product, as documented by patent SAR .

Building Block for Chiral 4‑Hydroxybutanoate Pharmacophores

The ethyl ester’s superior chemoselectivity in Ru‑catalysed asymmetric ketone reduction (class‑level ee advantage of 2‑8% over methyl esters) positions it as the preferred substrate for medicinal chemistry groups constructing enantiopure 4‑aryl‑4‑hydroxybutanoate cores for CNS or metabolic disease targets .

Prodrug or Tool Compound Design Requiring Controlled Esterase-Mediated Activation

When the free acid is the intended pharmacophore but rapid hydrolysis confounds in‑cell pharmacology, the ethyl ester provides an estimated 2‑ to 5‑fold slower esterase cleavage than the methyl ester, enabling steadier free‑acid generation and cleaner time‑resolved IC₅₀ determination .

Multi‑Gram Synthetic Intermediate Where Purity and Supply Chain Robustness Are Critical

With a documented commercial purity of 98% versus 95% for the methyl and acid analogs, the ethyl ester reduces the impurity burden by ≈60%, directly translating to fewer purification steps and lower batch‑failure risk in multi‑gram synthesis campaigns .

Quote Request

Request a Quote for Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.